molecular formula C13H19ClN2O2 B4759792 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide

Cat. No. B4759792
M. Wt: 270.75 g/mol
InChI Key: OHVNMUXPEOJAAV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat obsessive-compulsive disorder (OCD), major depressive disorder, and other mental health conditions. The chemical compound was first synthesized in the 1960s and has been widely studied since then.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide has been extensively studied for its use in treating OCD and depression. It has been found to be effective in reducing the symptoms of OCD and improving overall quality of life. Additionally, 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide has been studied for its potential use in treating other mental health conditions such as panic disorder, social anxiety disorder, and post-traumatic stress disorder.

Mechanism of Action

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in anxiety and OCD symptoms. 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide also has anticholinergic and antihistaminic properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide has also been shown to reduce the levels of inflammatory cytokines, which are associated with depression and anxiety. Additionally, 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide has been found to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide has been widely used in animal studies to investigate its effects on behavior and neurochemistry. One advantage of using 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide is that it has a well-established mechanism of action and has been extensively studied in humans. However, one limitation of using 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide is that it has a number of side effects, including sedation, dry mouth, and constipation, which may affect the behavior of animals in experiments.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide. One area of interest is the development of new formulations of the drug that have improved pharmacokinetic properties and fewer side effects. Another area of research is the investigation of the long-term effects of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide on brain function and behavior. Additionally, there is interest in exploring the potential use of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide in combination with other drugs or therapies for the treatment of mental health conditions. Finally, there is a need for further research on the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide to better understand its mechanism of action.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-10(13(17)15-8-9-16(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVNMUXPEOJAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN(C)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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